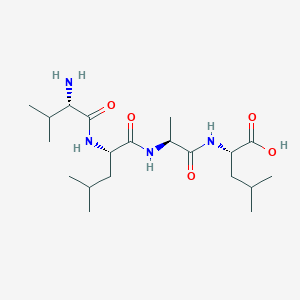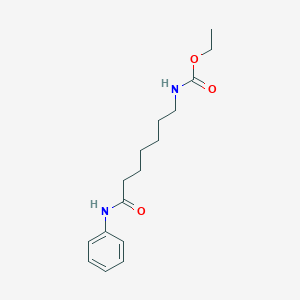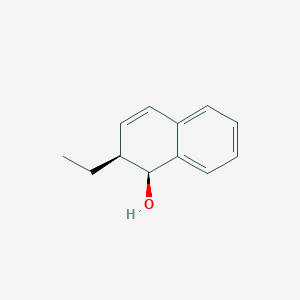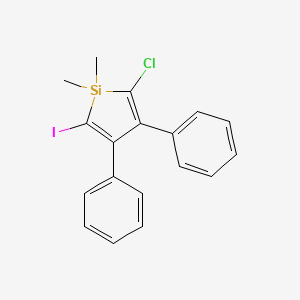![molecular formula C12H25N3O5 B12537728 Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea CAS No. 672295-35-1](/img/structure/B12537728.png)
Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea is a chemical compound with the molecular formula C12H25N3O5. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea typically involves the reaction of butanedioic acid with 1-[3-(dimethylamino)propyl]-3-ethylurea under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce simpler amines .
Scientific Research Applications
Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea include:
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
- 1-[3-(Dimethylamino)propyl]-3-ethylurea
Uniqueness
This compound is unique due to its specific structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with different molecular targets sets it apart from other similar compounds .
Properties
CAS No. |
672295-35-1 |
|---|---|
Molecular Formula |
C12H25N3O5 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea |
InChI |
InChI=1S/C8H19N3O.C4H6O4/c1-4-9-8(12)10-6-5-7-11(2)3;5-3(6)1-2-4(7)8/h4-7H2,1-3H3,(H2,9,10,12);1-2H2,(H,5,6)(H,7,8) |
InChI Key |
VKXWMNLBGITJJW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCCCN(C)C.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dihexyl-](/img/structure/B12537649.png)
![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
![N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12537655.png)

![3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro-](/img/structure/B12537669.png)

![1,1'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B12537682.png)


![2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide](/img/structure/B12537693.png)
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B12537695.png)



